molecular formula C15H20N3O4PS B14563294 S-{2-[(2-{[(Naphthalen-1-yl)carbamoyl]amino}ethyl)amino]ethyl} dihydrogen phosphorothioate CAS No. 62220-07-9

S-{2-[(2-{[(Naphthalen-1-yl)carbamoyl]amino}ethyl)amino]ethyl} dihydrogen phosphorothioate

Cat. No.: B14563294
CAS No.: 62220-07-9
M. Wt: 369.4 g/mol
InChI Key: QGJRJONRFXATFJ-UHFFFAOYSA-N
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Description

S-{2-[(2-{[(Naphthalen-1-yl)carbamoyl]amino}ethyl)amino]ethyl} dihydrogen phosphorothioate is a complex organic compound that features a naphthalene ring, carbamoyl groups, and a phosphorothioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-{2-[(2-{[(Naphthalen-1-yl)carbamoyl]amino}ethyl)amino]ethyl} dihydrogen phosphorothioate typically involves multi-step organic reactions. One common route includes the reaction of naphthalene derivatives with carbamoyl chloride to form the naphthalen-1-yl carbamoyl intermediate. This intermediate is then reacted with ethylenediamine to introduce the aminoethyl groups. Finally, the phosphorothioate group is introduced through a reaction with phosphorus oxychloride and subsequent hydrolysis .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

S-{2-[(2-{[(Naphthalen-1-yl)carbamoyl]amino}ethyl)amino]ethyl} dihydrogen phosphorothioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and inert atmospheres .

Major Products

Major products formed from these reactions include sulfoxides, sulfones, phosphine derivatives, and substituted naphthalene compounds .

Scientific Research Applications

S-{2-[(2-{[(Naphthalen-1-yl)carbamoyl]amino}ethyl)amino]ethyl} dihydrogen phosphorothioate has several scientific research applications:

Mechanism of Action

The mechanism of action of S-{2-[(2-{[(Naphthalen-1-yl)carbamoyl]amino}ethyl)amino]ethyl} dihydrogen phosphorothioate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It can also interact with cellular pathways, modulating signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

What sets S-{2-[(2-{[(Naphthalen-1-yl)carbamoyl]amino}ethyl)amino]ethyl} dihydrogen phosphorothioate apart is its unique combination of a naphthalene ring and a phosphorothioate group, which imparts distinct chemical properties and biological activities. This makes it a valuable compound for research and industrial applications .

Properties

CAS No.

62220-07-9

Molecular Formula

C15H20N3O4PS

Molecular Weight

369.4 g/mol

IUPAC Name

2-[2-(naphthalen-1-ylcarbamoylamino)ethylamino]ethylsulfanylphosphonic acid

InChI

InChI=1S/C15H20N3O4PS/c19-15(17-9-8-16-10-11-24-23(20,21)22)18-14-7-3-5-12-4-1-2-6-13(12)14/h1-7,16H,8-11H2,(H2,17,18,19)(H2,20,21,22)

InChI Key

QGJRJONRFXATFJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)NCCNCCSP(=O)(O)O

Origin of Product

United States

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